N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17-9-7-13(8-10-17)11-16-15(18)12-19-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEOVPMPJPUWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide typically involves the reaction of 1-methylpiperidine with phenoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide with structurally related compounds, focusing on substituents, molecular properties, and known pharmacological/forensic
Key Structural and Functional Differences:
Substituent Effects: The phenoxy group in the target compound replaces the methoxy (in methoxyacetylfentanyl) or acetyl (in acetyl fentanyl) moieties. This modification could reduce μ-opioid receptor affinity compared to fentanyl analogs but may introduce novel pharmacokinetic properties . The 1-methylpiperidine substituent (vs.
Pharmacological Implications :
- Fentanyl analogs with phenethyl groups (e.g., acetyl fentanyl) exhibit prolonged receptor binding due to hydrophobic interactions. The target compound’s methyl group may shorten duration of action .
- Chloroacetamide derivatives (e.g., ) are more chemically stable but lack documented opioid activity .
Forensic and Legal Status: Methoxyacetylfentanyl and acetyl fentanyl are classified as NPS and regulated under global analog laws. The target compound’s structural divergence (phenoxy vs. methoxy/acetyl) may exempt it from some regulations, though this requires case-by-case evaluation .
Biological Activity
N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide, a compound featuring a piperidine moiety, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including relevant data tables and case studies.
The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide typically involves several steps:
- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions using appropriate precursors.
- Methyl Group Introduction : A methyl group is introduced at the nitrogen atom of the piperidine ring using methylating agents like methyl iodide.
- Acetamide Group Attachment : This is achieved through acylation reactions with acetic anhydride or acetyl chloride.
- Phenoxy Moiety Formation : The phenoxy group is synthesized separately and attached via nucleophilic substitution reactions.
These synthetic pathways are critical for producing compounds with specific biological activities and enhancing their pharmacological profiles.
The mechanism of action for N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide involves its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, allowing for better cell membrane penetration. Inside the cell, the compound interacts with specific receptors or enzymes, modulating their activity. This modulation can lead to various biological effects depending on the target involved.
Pharmacological Properties
Research indicates that N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide exhibits several pharmacological properties:
- Opioid Receptor Activity : Similar compounds have shown potential as selective κ-opioid receptor antagonists, which could be relevant for pain management and addiction treatment .
- Antimicrobial and Anticancer Activities : Some studies suggest that derivatives of this compound may possess antimicrobial and anticancer properties, warranting further exploration in therapeutic contexts.
In Vitro Studies
A study evaluated the binding affinity of various piperidine derivatives to opioid receptors using a [(35)S]GTPγS binding assay. Although N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide was not directly tested, related analogues demonstrated significant activity against κ-opioid receptors, suggesting potential pathways for further investigation .
In Vivo Studies
In vivo experiments have indicated that compounds structurally related to N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide can influence behavioral outcomes in animal models. For instance, certain derivatives have been shown to mitigate hyperactivity induced by NMDA receptor antagonists, highlighting their neuropharmacological potential .
Data Tables
The following table summarizes key findings related to the biological activity of N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide and its analogues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
